molecular formula C17H23Cl2NO3S B2476940 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one CAS No. 1797247-99-4

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Cat. No. B2476940
CAS RN: 1797247-99-4
M. Wt: 392.34
InChI Key: PBUMZMIMCCBVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, also known as TAK-659, is a small molecule inhibitor that is being developed as a potential treatment for various types of cancers, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies, and it is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Scientific Research Applications

Synthesis and Material Development

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, due to its complex structure involving sulfonyl and pyrrolidinyl groups, is likely to be of interest in the synthesis of heterocyclic compounds and material development. For instance, compounds similar in structure have been utilized in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of amino keto sulfones, showcasing their utility in generating aromatic and non-aromatic heterocyclic compounds (Benetti et al., 2002). Additionally, electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for hybrid supercapacitors indicates the potential of pyrrolidinium compounds in enhancing electrochemical applications and material sciences (Biso et al., 2008).

Chemical Synthesis and Organic Chemistry

The utility of similar sulfonyl and pyrrolidinyl structures extends to various fields of chemical synthesis. For example, 3-hydroxy-1H-pyrrole synthesis through flash vacuum pyrolysis of tert-butyl compounds highlights the relevance of tert-butylsulfonyl groups in synthesizing unstable compounds with potential applications in organic synthesis and pharmaceutical research (Hill et al., 2009). Moreover, the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrate the significance of sulfonyl-containing compounds in developing new antimicrobial agents, further underscoring their importance in medicinal chemistry (Fadda et al., 2016).

Electrochemistry and Battery Technology

Compounds with pyrrolidinium groups have also shown promise in electrochemistry and battery technology, as seen in the study on N-Methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide-LiTFSI–poly(ethylene glycol) dimethyl ether mixtures as Li/S cell electrolytes. These mixtures demonstrate improved thermal stability, ionic conductivity, and electrochemical performance, suggesting potential applications in developing more efficient and stable lithium-sulfur batteries (Shin & Cairns, 2008).

Advanced Material Synthesis

Furthermore, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols showcases the versatility of sulfonyl and pyrrolidinyl groups in producing advanced materials and chemical intermediates with diverse applications, including pharmaceuticals and agrochemicals (Smolobochkin et al., 2017).

properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO3S/c1-17(2,3)24(22,23)13-8-9-20(11-13)16(21)7-5-12-4-6-14(18)15(19)10-12/h4,6,10,13H,5,7-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUMZMIMCCBVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

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